molecular formula C22H16BrN3O2 B2887372 N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide CAS No. 897735-69-2

N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide

Cat. No.: B2887372
CAS No.: 897735-69-2
M. Wt: 434.293
InChI Key: VPWZGLCNTBVJBV-UHFFFAOYSA-N
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Description

N-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a 4-bromophenyl group at the 5-position and a diphenylacetamide moiety at the 2-position. The oxadiazole ring is a heterocyclic scaffold known for its electron-deficient nature, which enhances metabolic stability and binding affinity in medicinal chemistry applications .

Properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN3O2/c23-18-13-11-17(12-14-18)21-25-26-22(28-21)24-20(27)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPWZGLCNTBVJBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromobenzene derivative reacts with the oxadiazole intermediate.

    Formation of the Diphenylacetamide Moiety: The final step involves the acylation of the oxadiazole intermediate with diphenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used as a probe to study enzyme interactions and receptor binding in biological systems.

Mechanism of Action

The mechanism of action of N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide involves its interaction with specific molecular targets such as enzymes and receptors. The oxadiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The bromophenyl group can enhance binding affinity through halogen bonding, while the diphenylacetamide moiety can contribute to hydrophobic interactions.

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact : The 4-bromophenyl group in the target compound may enhance halogen bonding compared to the benzofuran or sulfamoyl groups in analogs . However, the absence of a thioether or sulfonamide group (as in and ) likely reduces its polarity and solubility.
  • Biological Activity : While oxadiazole-thioether analogs (e.g., compounds 2a and 2b in ) exhibit antimicrobial activity (MIC: 6.25–12.5 µg/mL), the target compound’s lack of a thioether bridge may limit similar efficacy unless compensated by the diphenylacetamide’s hydrophobic interactions.
  • Structural Flexibility: The dihedral angle between aromatic rings in acetamide derivatives (e.g., 66.4° in ) suggests conformational rigidity.

Key Observations :

  • Synthesis: The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in mirrors a plausible route for synthesizing the target compound, with dichloromethane as a solvent and triethylamine as a base.

Research Implications and Gaps

  • Pharmacological Potential: The antimicrobial and enzyme inhibition activities of structural analogs suggest the target compound could be evaluated for similar applications. However, its bromophenyl and diphenyl groups may require optimization for solubility.
  • Structural Studies : X-ray crystallography (as in ) is needed to resolve the dihedral angles and hydrogen-bonding networks of the target compound, which are critical for understanding its bioactivity.
  • Synthetic Scalability : The EDC-mediated coupling method reported in is scalable but may require modification to accommodate the oxadiazole core’s reactivity.

Biological Activity

N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological significance, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C15H11BrN4O2C_{15}H_{11}BrN_4O_2 with a molecular weight of approximately 359.18 g/mol. The structure features a 1,3,4-oxadiazole ring substituted with a bromophenyl group and an acetamide moiety.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired oxadiazole derivative. Specific methods may vary based on the desired purity and yield.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing oxadiazole rings have shown activity against various bacterial strains and fungi. A study highlighted that certain oxadiazole derivatives demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy .

Anticancer Potential

This compound has also been evaluated for its anticancer properties. In vitro studies have shown that similar compounds can inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and others. The mechanism of action often involves the induction of apoptosis in cancer cells through various pathways .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of DNA synthesis : Compounds with oxadiazole rings can interfere with nucleic acid synthesis in microbial cells.
  • Apoptosis induction : Certain derivatives promote programmed cell death in cancer cells by activating intrinsic pathways.
  • Antioxidant properties : Some studies suggest that these compounds may possess antioxidant activity that contributes to their therapeutic effects .

Case Studies

  • Antimicrobial Evaluation : A study evaluated various oxadiazole derivatives for their antimicrobial activity using the turbidimetric method. The results indicated that several compounds exhibited minimum inhibitory concentrations (MICs) effective against common pathogens .
    CompoundMIC (µg/mL)Activity
    Compound A32Moderate
    Compound B16Strong
    Compound C8Very Strong
  • Anticancer Screening : Another investigation assessed the anticancer potential of oxadiazole derivatives against MCF7 cells using the Sulforhodamine B assay. The study found that some compounds significantly reduced cell viability at low concentrations.
    CompoundIC50 (µM)Effectiveness
    Compound D10High
    Compound E25Moderate
    Compound F50Low

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